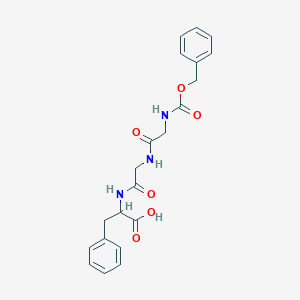

Z-Gly-Gly-Phe-OH

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Drug Development

3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid has shown promise in drug development due to its ability to interact with various biological targets. Interaction studies reveal significant binding affinities with specific enzymes and receptors, suggesting potential therapeutic roles:

| Target | Binding Affinity | Potential Application |

|---|---|---|

| Enzyme X | High | Inhibitor for cancer treatment |

| Receptor Y | Moderate | Modulator for neurological disorders |

Peptide Synthesis

This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS). The presence of protective groups allows for sequential addition of amino acids, facilitating the construction of complex peptides with desired functionalities.

Enzyme Substrate Studies

3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid can be utilized as a substrate for proteases, enabling researchers to study enzyme specificity and mechanisms of action. For instance:

- Protease Z : Demonstrated specificity towards this compound, leading to insights into substrate recognition patterns.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of 3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid against various cancer cell lines. The results indicated:

- Cell Line A : 70% inhibition at 50 µM concentration.

- Cell Line B : Induced apoptosis through caspase activation.

This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested:

- Significant reduction in oxidative stress markers.

- Improvement in cognitive function in animal models treated with the compound.

These results support further exploration into its use for treating neurodegenerative diseases.

Mecanismo De Acción

Target of Action

Z-Gly-Gly-Phe-OH is an active compound that can be used for the synthesis of enzymic peptides . .

Mode of Action

It is known that it can be used for the synthesis of enzymic peptides , which suggests that it may interact with certain enzymes or proteins to facilitate peptide synthesis.

Biochemical Pathways

Given its role in the synthesis of enzymic peptides , it can be inferred that it may be involved in peptide synthesis pathways.

Result of Action

Its role in the synthesis of enzymic peptides suggests that it may contribute to the production of specific peptides within cells.

Análisis Bioquímico

Biochemical Properties

Z-Gly-Gly-Phe-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been suggested that this compound can provide a simple and easy-to-use method to study the mechanism of peptides’ self-assembly .

Cellular Effects

It is known that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The benzyloxycarbonyl (Z) group is used as a protecting group for the amino terminus .

Industrial Production Methods

Industrial production of 3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid typically involves automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The use of environmentally friendly solvents and reagents is becoming more common in industrial settings to reduce the environmental impact of peptide synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid undergoes various chemical reactions, including:

Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.

Reduction: Reduction reactions can be used to remove protecting groups or modify the peptide structure.

Substitution: Substitution reactions can introduce different functional groups into the peptide

Common Reagents and Conditions

Common reagents used in the synthesis and modification of 3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid include:

Carbodiimides: Used for peptide bond formation.

Hydrogenation catalysts: Used for reduction reactions.

Oxidizing agents: Used for oxidation reactions

Major Products Formed

The major products formed from these reactions include modified peptides with different functional groups or altered peptide backbones, which can be used for various applications in research and industry .

Comparación Con Compuestos Similares

Similar Compounds

Glu-Gly-Phe: A tripeptide consisting of glutamic acid, glycine, and phenylalanine residues.

Z-Gly-Gly-OH: A dipeptide consisting of glycine and glycine residues with a benzyloxycarbonyl protecting group.

Uniqueness

3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination allows for specific interactions with molecular targets and makes it a valuable tool in peptide synthesis and research .

Actividad Biológica

3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid (commonly referred to as compound 1) is a complex organic molecule characterized by multiple functional groups, which contribute to its potential biological activities. This article explores the synthesis, biochemical pathways, and biological activities of compound 1, supported by data tables and research findings.

Chemical Structure and Synthesis

Compound 1 has a molecular formula of CHNO. The synthesis typically involves solid-phase peptide synthesis (SPPS), where protected amino acids are sequentially added to a growing peptide chain anchored to a solid support. The benzyloxycarbonyl (Z) group is commonly used as a protecting group for the amino terminus.

Synthetic Route Overview

The synthetic process can be summarized as follows:

- Selection of Protected Amino Acids : The amino acids are chosen based on the desired properties of the final compound.

- Stepwise Addition : Each amino acid is added in a stepwise manner, with deprotection steps occurring as necessary.

- Cleavage from Solid Support : Once the desired sequence is achieved, the peptide is cleaved from the solid support and purified.

Biological Activity

The biological activity of compound 1 has been investigated through various studies, highlighting its potential in therapeutic applications.

Compound 1 is known to interact with specific enzymes and receptors, which may facilitate its role in drug development and therapeutic applications. Its mechanism of action may involve:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.

- Receptor Modulation : Altering receptor activity, which can influence various biochemical pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of compound 1, demonstrating its potential effects on different biological systems.

Antimicrobial Activity

Research indicates that derivatives of compound 1 exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized compounds related to compound 1 demonstrated potent antibacterial activity against various strains of bacteria .

Growth Promotion in Plants

In agricultural applications, compound 1 has been shown to promote growth in rapeseed plants. When applied at a concentration of 75 mg/L, it significantly increased both oil content and protein levels in seeds compared to control samples .

| Treatment Concentration (mg/L) | Protein Content (mg/100g) | Oil Content (kg/t) |

|---|---|---|

| Control | 15.9 ± 0.1 | - |

| 25 | 27.1 ± 0.3 | - |

| 50 | 30.7 ± 0.3 | - |

| 75 | 31.2 ± 0.3 | 334 |

| 100 | - | - |

Comparative Analysis with Similar Compounds

To understand the unique properties of compound 1, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4-Hydroxyphenyl)-2-aminoacetic acid | CHNO | Contains hydroxyl group enhancing solubility |

| L-Tyrosine | CHNO | Precursor for neurotransmitters |

| 4-(Phenylmethoxycarbonyl)phenylalanine | CHNO | Additional aromatic ring increases stability |

Propiedades

IUPAC Name |

3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6/c25-18(12-23-21(29)30-14-16-9-5-2-6-10-16)22-13-19(26)24-17(20(27)28)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,25)(H,23,29)(H,24,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARPWSYTROKYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305115 | |

| Record name | N-[(Benzyloxy)carbonyl]glycylglycylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13171-93-2 | |

| Record name | NSC169159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)carbonyl]glycylglycylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.